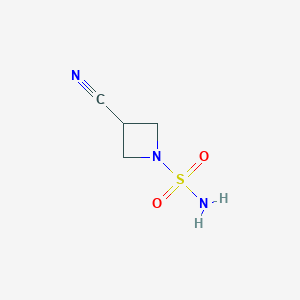

3-Cyanoazetidine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyanoazetidine-1-sulfonamide is a compound with the molecular formula C4H7N3O2S and a molecular weight of 161.18 . It is a type of sulfonamide, a group of compounds known for their wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of sulfonamides like this compound involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom . Further structural analysis would require more specific data.Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions. For instance, sulfonamide-triazine hybrid molecules have been synthesized using the usual nucleophilic aromatic substitution of cyanuric chloride . More specific reaction analysis for this compound is not available in the retrieved data.Scientific Research Applications

Inhibition of Carbonic Anhydrases

3-Cyanoazetidine-1-sulfonamide derivatives, such as sulfonamide inhibitors, play a significant role in inhibiting carbonic anhydrases. These enzymes are involved in various physiological processes, and their inhibition can have numerous therapeutic implications. For instance, chromone-containing sulfonamides have been found effective in inhibiting human carbonic anhydrase isoforms, suggesting potential applications in medicinal chemistry (Ekinci et al., 2012).

Antimicrobial and Anticancer Properties

Sulfonamide derivatives have shown promising results in antimicrobial and anticancer research. A study on 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties demonstrated effective antimicrobial activity, particularly against Gram-positive bacteria. These compounds were also evaluated for their genotoxicity, cytotoxicity, and ADME parameters, indicating potential as drug candidates (Karaman et al., 2018). Additionally, novel 1,2,4-triazoles carrying biologically active sulfonamide moieties have shown potent in vitro anticancer activity against various cancer cell lines, presenting a framework for developing effective anticancer agents (Ghorab et al., 2016).

Hybrid Compounds for Various Therapeutic Applications

Sulfonamide-based hybrid compounds are increasingly being explored for their therapeutic potential. These hybrids, combining sulfonamides with other biologically active heterocycles, have shown effectiveness in a wide range of applications, including antimicrobial, antifungal, anti-inflammatory, antitubercular, antiviral, antidiabetic, antiproliferative, and anticancer agents (Massah et al., 2022).

Protease Inhibition for Anticancer and Antiinflammatory Agents

Sulfonamide derivatives are notable for their substantial protease inhibitory properties. Metalloprotease inhibitors from this class have shown interesting antitumor properties, and some are being evaluated in clinical trials. These inhibitors also hold potential in treating inflammatory states, as they contribute synergistically to the pathophysiology of many diseases (Supuran et al., 2003).

Mechanism of Action

Target of Action

3-Cyanoazetidine-1-sulfonamide is a type of sulfonamide, which is a group of drugs that exhibit a range of pharmacological activities . The primary targets of this compound are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

The this compound interacts with its targets by acting as a competitive inhibitor . Specifically, it inhibits the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound prevents the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The action of this compound affects the folate synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of PABA into folic acid . This disruption in the folate synthesis pathway leads to a decrease in the production of DNA in bacteria .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for DNA production, it inhibits the multiplication of bacteria . This makes this compound an effective antibacterial agent .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

3-Cyanoazetidine-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydrofolate synthetase . These activities allow it to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Metabolic Pathways

Sulfonamides are generally known to interfere with the synthesis of folic acid in bacteria, inhibiting their growth and reproduction .

properties

IUPAC Name |

3-cyanoazetidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c5-1-4-2-7(3-4)10(6,8)9/h4H,2-3H2,(H2,6,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKNGGGATQRNTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2429687.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2429690.png)

![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2429692.png)

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-amine;hydrochloride](/img/structure/B2429694.png)

![8-((2,5-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2429696.png)

![N-(3-fluoro-4-methylphenyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2429698.png)

![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride](/img/no-structure.png)

![3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2429702.png)

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429707.png)

![(3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2429709.png)